molecular formula C12H24O B1623284 (E)-5-Dodecen-1-ol CAS No. 62936-12-3

(E)-5-Dodecen-1-ol

Cat. No.: B1623284
CAS No.: 62936-12-3
M. Wt: 184.32 g/mol
InChI Key: OTJWLIMIKGBSSN-BQYQJAHWSA-N
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Description

(E)-5-Dodecen-1-ol is an organic compound classified as an unsaturated alcohol. It features a double bond between the fifth and sixth carbon atoms in a twelve-carbon chain, with the hydroxyl group attached to the first carbon. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of (E)-5-Dodecenal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of (E)-5-Dodecenal. This process involves the use of a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Dodecen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (E)-5-Dodecenal or further to (E)-5-Dodecenoic acid.

    Reduction: The double bond can be reduced to form 5-Dodecanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed:

    Oxidation: (E)-5-Dodecenal, (E)-5-Dodecenoic acid

    Reduction: 5-Dodecanol

    Substitution: Various halogenated derivatives

Scientific Research Applications

(E)-5-Dodecen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a pheromone or signaling molecule in certain insect species.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role as an antimicrobial agent.

    Industry: It is utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-5-Dodecen-1-ol varies depending on its application:

    As a Pheromone: It binds to specific receptors in the olfactory system of insects, triggering behavioral responses.

    As an Antimicrobial Agent: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

  • (E)-2-Decen-1-ol
  • (E)-3-Dodecen-1-ol
  • (E)-6-Dodecen-1-ol

Properties

IUPAC Name

(E)-dodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWLIMIKGBSSN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886516
Record name 5-Dodecen-1-ol, (5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-12-3
Record name (5E)-5-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62936-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dodecen-1-ol, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dodecen-1-ol, (5E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Dodecen-1-ol, (5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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